molecular formula C9H18ClN3 B12223900 1-isopropyl-N-propyl-1H-pyrazol-5-amine

1-isopropyl-N-propyl-1H-pyrazol-5-amine

Cat. No.: B12223900
M. Wt: 203.71 g/mol
InChI Key: SFRCHEMSHZBZAR-UHFFFAOYSA-N
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Description

1-isopropyl-N-propyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C9H18ClN3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by its unique structure, which includes an isopropyl group and a propyl group attached to a pyrazole ring.

Preparation Methods

The synthesis of 1-isopropyl-N-propyl-1H-pyrazol-5-amine typically involves the reaction of 1H-pyrazole with appropriate alkylating agents. One common method includes the reaction of 1H-pyrazole with isopropyl bromide and propylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-isopropyl-N-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-isopropyl-N-propyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

2-propan-2-yl-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-6-10-9-5-7-11-12(9)8(2)3;/h5,7-8,10H,4,6H2,1-3H3;1H

InChI Key

SFRCHEMSHZBZAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=NN1C(C)C.Cl

Origin of Product

United States

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